5-Chloro-2-(2-methoxy-4-methylphenoxy)aniline

描述

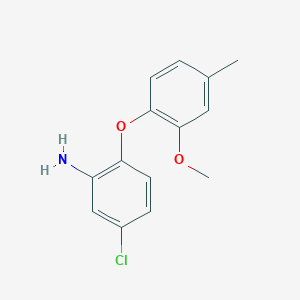

Chemical Structure: 5-Chloro-2-(2-methoxy-4-methylphenoxy)aniline (CAS 56966-48-4) is a substituted aniline derivative with the molecular formula C₁₂H₉Cl₂NO and a molecular weight of 254.11 g/mol. Its structure features a chloro substituent at the 5-position, a methoxy group at the 2-position, and a 4-methylphenoxy moiety attached to the aniline ring.

属性

IUPAC Name |

5-chloro-2-(2-methoxy-4-methylphenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO2/c1-9-3-5-13(14(7-9)17-2)18-12-6-4-10(15)8-11(12)16/h3-8H,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOZAMBQVGJRGPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC2=C(C=C(C=C2)Cl)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Chlorination of Aniline Derivatives

Starting Material : The synthesis often begins with 2-methoxy-4-methylphenol or a similar derivative.

Chlorination Reaction : The chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride. The reaction conditions typically involve refluxing the starting material with the chlorinating agent in an organic solvent like dichloromethane.

Etherification

Formation of Ether Linkage : Following chlorination, the next step involves the introduction of the ether functional group. This can be accomplished through nucleophilic substitution reactions where the chlorinated product reacts with a suitable alcohol or phenol.

Catalytic Conditions : This step may require a base such as sodium hydride or potassium carbonate to facilitate the reaction, often carried out in polar aprotic solvents like DMF (dimethylformamide).

Reduction Steps

- Reduction of Nitro Compounds : If a nitro derivative is involved in the synthesis, reduction to form the corresponding amine is necessary. This can be performed using catalytic hydrogenation methods employing palladium or platinum catalysts under hydrogen gas pressure.

Purification Techniques

- Chromatography : After synthesis, purification is often required to isolate the desired compound from by-products and unreacted materials. Common techniques include silica gel chromatography or recrystallization from suitable solvents such as ethanol or ethyl acetate.

- Data Table: Summary of Preparation Methods

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Chlorination | Thionyl chloride, dichloromethane | Introduce chlorine at the 5-position |

| Etherification | Alcohol/phenol, NaH/K₂CO₃, DMF | Form ether linkage at the 2-position |

| Reduction | Pd/C or Pt/C, H₂ gas | Convert nitro to amine if applicable |

| Purification | Silica gel chromatography, recrystallization | Isolate and purify final product |

Recent studies have highlighted various factors influencing the efficiency and yield of synthesizing 5-Chloro-2-(2-methoxy-4-methylphenoxy)aniline:

Reaction Temperature and Time : Optimal temperatures (typically between 60–100°C) and reaction times (ranging from several hours to overnight) are critical for maximizing yields.

Catalyst Selection : The choice of catalyst significantly affects both reaction rate and selectivity during reduction steps. Noble metal catalysts like palladium on carbon are preferred for their high activity.

Solvent Effects : The polarity and boiling point of solvents used during etherification can influence both reaction kinetics and product solubility, impacting purification efficiency.

化学反应分析

5-Chloro-2-(2-methoxy-4-methylphenoxy)aniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

科学研究应用

5-Chloro-2-(2-methoxy-4-methylphenoxy)aniline is utilized in various scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in the study of reaction mechanisms and pathways.

Biology: The compound is used in biochemical assays and studies involving enzyme inhibition and protein interactions.

Medicine: It is investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

作用机制

The mechanism of action of 5-Chloro-2-(2-methoxy-4-methylphenoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical and physiological effects. The exact pathways and molecular targets depend on the specific application and context of its use .

相似化合物的比较

Chloro and Methoxy Substituted Anilines

Key Observations :

- Positional Isomerism : The placement of substituents significantly impacts reactivity. For example, 4-Chloro-2-methoxy-5-methylaniline differs in chloro and methyl positions, altering steric and electronic profiles.

- Phenoxy Modifications: The target compound’s 4-methylphenoxy group enhances lipophilicity compared to nitro-phenoxy analogs .

Amino-Ethoxy and Heterocyclic Derivatives

Key Observations :

Sulfonyl and Trifluoromethyl Derivatives

Key Observations :

Halogen-Substituted Phenoxy Anilines

Key Observations :

- Fluorine vs.

- Dimethylphenoxy: Increased hydrophobicity in may enhance blood-brain barrier penetration.

Physicochemical Properties

- Molecular Weight: The target compound (254.11 g/mol) is heavier than most analogs due to dual chloro and methylphenoxy groups.

- Lipophilicity : Trifluoromethyl () and trifluoromethoxy () derivatives show higher logP values, favoring membrane permeability.

生物活性

5-Chloro-2-(2-methoxy-4-methylphenoxy)aniline is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C14H14ClNO2

- Molecular Weight : 263.72 g/mol

- CAS Number : 4487552

The biological activity of this compound is primarily linked to its interaction with specific cellular pathways and molecular targets. Key mechanisms include:

Anticancer Properties

Research indicates that this compound may exhibit anticancer properties. In vitro studies have shown that it can induce apoptosis (programmed cell death) in various cancer cell lines, potentially through the activation of stress-related signaling pathways .

Antimicrobial Effects

Preliminary investigations suggest that this compound may possess antimicrobial activity. It has been evaluated against several bacterial strains, demonstrating varying degrees of effectiveness, which warrants further exploration in clinical settings.

Research Findings and Case Studies

Several studies have highlighted the biological activity of this compound:

- Cell Proliferation Assays : In a study examining the effects on cancer cell lines, it was found that at concentrations ranging from 10 µM to 100 µM, the compound significantly reduced cell viability, suggesting a dose-dependent effect on tumor cells.

- Mechanistic Studies : Research involving molecular docking simulations indicated that this compound could bind effectively to the active sites of targeted kinases, providing insights into its potential as a therapeutic agent.

- Comparative Analysis : When compared to structurally similar compounds, this aniline derivative showed superior potency in inhibiting specific cancer cell lines, highlighting its unique position among related chemical entities .

Dosage and Toxicity

The effects of this compound vary significantly with dosage:

- Low Doses : At lower concentrations (below 10 µM), the compound appears to promote cell survival and proliferation in non-cancerous cells.

- High Doses : Higher concentrations (above 50 µM) lead to cytotoxic effects, emphasizing the need for careful dosage management in therapeutic applications.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 5-Chloro-2-(2-methoxy-4-methylphenoxy)aniline, and how do reaction conditions influence yield and purity?

- Answer : Two primary methods are used:

- Suzuki–Miyaura coupling : Palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids under mild conditions (60–80°C, aqueous/organic solvent mix) form the carbon-phenoxy bond .

- Nitroarene reduction : Reduction of a nitro precursor (e.g., 5-chloro-2-(2-methoxy-4-methylphenoxy)nitrobenzene) using NaBH₄/Pd-C or H₂/Pd-C at ambient pressure .

- Key factors : Catalyst loading (0.5–5 mol%), solvent polarity (THF vs. DMF), and temperature control impact yield (60–85%) and purity (>95% via HPLC).

Q. Which spectroscopic techniques are recommended for characterizing this compound?

- Answer :

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the 6.5–7.5 ppm range) .

- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 292.08) .

- IR spectroscopy : Detects amine N-H stretches (~3400 cm⁻¹) and aryl ether C-O-C (~1250 cm⁻¹) .

Q. How do the methoxy and methyl substituents influence the compound’s chemical reactivity?

- Answer :

- Methoxy group (-OCH₃) : Electron-donating resonance effect activates the aromatic ring for electrophilic substitution but deactivates via steric hindrance at the ortho position .

- Methyl group (-CH₃) : Steric bulk at the 4-position directs substitution reactions to the less hindered 5-chloro site .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across studies?

- Answer :

- Assay standardization : Control variables like cell line (HEK293 vs. HeLa), compound concentration (1–50 µM), and exposure time (24–72 hr) to minimize variability .

- Structural analogs : Compare activity with derivatives (e.g., 5-fluoro or 5-bromo analogs) to isolate substituent effects .

- Target validation : Use CRISPR knockouts or siRNA to confirm involvement of suspected pathways (e.g., kinase inhibition) .

Q. What strategies optimize regioselectivity in substitution reactions at the chloro group?

- Answer :

- Solvent effects : Polar aprotic solvents (DMSO, DMF) favor SNAr mechanisms, while non-polar solvents (toluene) reduce competing side reactions .

- Catalysts : CuI/1,10-phenanthroline promotes Ullmann-type couplings with amines or thiols at 100–120°C .

- Steric directing groups : Bulky ligands on Pd catalysts enhance selectivity for chloro substitution over phenoxy sites .

Q. What in silico methods predict protein interactions for this compound?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。